N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide
Description
N-{5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-fluorobenzylsulfonyl group and at the 2-position with a 4-(isopropoxy)benzamide moiety. Such structural features are common in bioactive molecules targeting kinases, proteases, or oxidative stress pathways .
Properties
Molecular Formula |
C19H18FN3O4S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H18FN3O4S2/c1-12(2)27-15-9-7-13(8-10-15)17(24)21-18-22-23-19(28-18)29(25,26)11-14-5-3-4-6-16(14)20/h3-10,12H,11H2,1-2H3,(H,21,22,24) |
InChI Key |
IABBGWZCVWUMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole core. This can be achieved through the cyclization of thiosemicarbazide with appropriate reagents. The introduction of the 2-fluorobenzyl group is often carried out via nucleophilic substitution reactions, while the sulfonylation step involves the use of sulfonyl chlorides under basic conditions. The final step includes the coupling of the thiadiazole derivative with 4-(propan-2-yloxy)benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The benzamide and thiadiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide derivatives.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives, including the compound , have demonstrated promising anticancer properties. A study synthesized various thiadiazole derivatives and assessed their effects on cancer cell lines such as LoVo and MCF-7. The results indicated that certain derivatives exhibited significant anti-proliferative effects, suggesting potential as lead compounds for anticancer drug development. Specifically, compounds with structural similarities to N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide showed IC50 values indicating effective inhibition of cancer cell growth and induction of apoptosis .
Synergistic Effects with Antibiotics
Research has highlighted the compound's ability to enhance the efficacy of existing antibiotics. A study focusing on the interaction between thiadiazole derivatives and Amphotericin B revealed that the compound could disaggregate antibiotic aggregates, improving its clinical efficacy. This finding suggests that this compound might be useful in developing combination therapies for fungal infections .
Pest Control
The compound has been identified as a potential candidate for use in pest control. Novel derivatives of thiadiazole have shown effectiveness as insecticides and acaricides against various agricultural pests. The structural features of this compound may contribute to its biological activity against arthropods, making it a valuable addition to integrated pest management strategies .
Safety Profile Assessment
A critical aspect of developing new pharmaceuticals and agrochemicals is understanding their safety profile. Toxicological evaluations using models like Daphnia magna have been employed to assess the environmental impact of thiadiazole derivatives. Studies indicate that while some derivatives exhibit potent biological activity, they also show low toxicity in aquatic models, suggesting a favorable safety profile for potential applications in both medicine and agriculture .
Mechanism of Action
The mechanism of action of N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives
| Compound Name | Core Heterocycle | Sulfonyl/Thio Substituent | Benzamide Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | 2-Fluorobenzylsulfonyl | 4-Isopropoxy | Sulfonyl, benzamide, isopropoxy |
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide [7] | 1,3,4-Thiadiazole | Benzylthio | 4-Trifluoromethylphenyl | Thioether, trifluoromethyl |
| BI63735 [20] | 1,3,4-Thiadiazole | 2-Oxo-2-(pyrrolidin-1-yl)ethylsulfanyl | 4-Isopropoxy | Sulfanyl, pyrrolidinyl |
| 4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide [17] | 1,3,4-Oxadiazole | Dipropylsulfamoyl | Thiophen-2-yl | Oxadiazole, sulfamoyl |
| 9g [4] | 1,3,4-Thiadiazole | 4-Hydroxy-3-methoxybenzylideneamino | N/A | Schiff base, phenolic hydroxyl |
Key Observations :
- Replacement of the thiadiazole core with oxadiazole (as in [17]) alters electronic properties and steric bulk, affecting target selectivity.
- Schiff base derivatives (e.g., 9g [4]) prioritize antioxidant activity via phenolic groups, whereas the target compound’s isopropoxy group balances hydrophobicity.
Comparison with Other Compounds :
- Compounds like 9g [4] use hydrazine-carbothioamide cyclization , while BI63735 [20] employs sulfanyl group introduction via nucleophilic substitution.
- Microwave synthesis (e.g., [6]) reduces reaction times (2–3 hours vs. traditional 5–8 hours) and improves yields (60–75% vs. 50–65% for conventional methods).
Pharmacological Activity
Key Insights :
- The target compound’s 2-fluorobenzylsulfonyl group may mimic ATP-binding motifs in kinases, as seen in dual abl/src inhibitors [7].
- Antioxidant activity is lower in non-phenolic analogs (e.g., target compound vs. 9g [4]) due to lack of radical-scavenging hydroxyl groups.
- Cyanosubstituted acrylamides (e.g., 7c–7f [5]) show superior cytotoxicity, suggesting electron-withdrawing groups enhance apoptosis induction.
Physicochemical Properties
Table 3: Calculated Properties of Selected Compounds
| Compound Name | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.8 | 447.47 | 1 | 7 |
| 9i [4] | 2.9 | 432.41 | 1 | 8 |
| 4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-oxadiazol-2-yl)benzamide [17] | 4.1 | 492.57 | 1 | 9 |
| BI63735 [20] | 3.2 | 406.52 | 1 | 6 |
Analysis :
- Higher LogP in the target compound (3.8) vs. 9i (2.9) reflects increased lipophilicity from the isopropoxy group, favoring membrane permeability.
Biological Activity
N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant findings from recent studies.
1. Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The incorporation of a sulfonyl group and a benzamide moiety enhances the pharmacological profile of these compounds. Specifically, the 1,3,4-thiadiazole scaffold has been linked to various therapeutic effects due to its ability to interact with multiple biological targets.
2. Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins. A study indicated a 6-fold increase in BAX levels and a 6.2-fold decrease in Bcl-2 levels in treated cells .
- Cell Line Studies : In vitro tests against various cancer cell lines (e.g., SK-MEL-2, HL-60, HeLa, MCF-7) revealed promising cytotoxic effects comparable to standard chemotherapeutics like Adriamycin . The compound's efficacy was evaluated using the MTT assay, which measures cell viability.
Table 1: Anticancer Activity Summary
| Compound | Cell Line | GI50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 18a | SK-MEL-2 | 5.0 | Induces apoptosis |
| 18b | HeLa | 7.5 | BAX upregulation |
| 18c | MCF-7 | 6.0 | Bcl-2 downregulation |
3. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Thiadiazole derivatives have been reported to exhibit activity against various pathogens:
- Antibacterial Activity : A series of similar thiadiazole compounds showed effective inhibition against Xanthomonas oryzae and Rhizoctonia solani, with some compounds achieving EC50 values below 10 µg/mL .
- Mechanistic Insights : Preliminary studies indicated that certain thiadiazole derivatives disrupt microbial cell integrity by inducing hyphal disorganization and vacuole rupture .
Table 2: Antimicrobial Activity Summary
| Compound | Pathogen | EC50 Value (µg/mL) | Observed Effect |
|---|---|---|---|
| 1 | Xanthomonas oryzae | <10 | Growth inhibition |
| 2 | Rhizoctonia solani | 0.41 | Hyphal shrinkage and rupture |
4. Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:
- Case Study on Apoptosis Induction : A specific derivative demonstrated enhanced apoptosis in leukemia cells through increased BAX expression and decreased Bcl-2 levels, suggesting a targeted approach for leukemia treatment .
- Case Study on Antifungal Activity : Another study focused on antifungal efficacy against phytopathogenic fungi, revealing that certain derivatives could serve as effective agricultural fungicides with minimal environmental impact .
5. Conclusion
This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its ability to induce apoptosis in cancer cells and inhibit microbial growth positions it as a potential lead compound for further research.
Continued exploration of its pharmacological properties through both in vitro and in vivo studies will be critical for understanding its full therapeutic potential and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
